![molecular formula C10H20N2O2S B3199253 N-cyclopentylpiperidine-3-sulfonamide CAS No. 1016814-99-5](/img/structure/B3199253.png)
N-cyclopentylpiperidine-3-sulfonamide
Overview
Description
“N-cyclopentylpiperidine-3-sulfonamide” is a chemical compound with the molecular formula C10H20N2O2S . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of sulfonamides, such as “N-cyclopentylpiperidine-3-sulfonamide”, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . Another method involves a palladium-catalysed stereospecific N-glycosylation of sulfonamides .Molecular Structure Analysis
The molecular structure of “N-cyclopentylpiperidine-3-sulfonamide” consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The molecular weight of the compound is 232.34 .Chemical Reactions Analysis
Sulfonamides, including “N-cyclopentylpiperidine-3-sulfonamide”, exhibit a range of chemical reactions. They can undergo reactions with amines to produce sulfonamides and sulfonyl azides . They can also react with thioacid and sulfonyl azide synthons to produce sulfa drug analogues .Scientific Research Applications
Anticancer Properties
N-cyclopentylpiperidine-3-sulfonamide derivatives are reported to demonstrate substantial antitumor activity both in vitro and in vivo. These compounds, having the common motif of aromatic/heterocyclic or amino acid sulfonamide, show antitumor action through a variety of mechanisms including carbonic anhydrase inhibition, cell cycle disruption, microtubule assembly disruption, suppression of the transcriptional activator NF-Y, and inhibition of angiogenesis, particularly matrix metalloproteinase inhibition. Some derivatives, chosen via elaborate preclinical screenings or designed through computer-based strategies, are undergoing clinical trials for treating different types of cancer (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).
Antiviral Activity
Research indicates that N-cyclopentylpiperidine-3-sulfonamide derivatives hold remarkable antiviral properties. Specifically, some sulfonamides are integral to clinically used HIV protease inhibitors. The ongoing synthesis and evaluation of these derivatives aim to develop compounds with decreased toxicity or heightened activity against drug-resistant viruses. The primary sulfonamide groups incorporated in the molecules of these derivatives play a pivotal role in their mechanism of action against viruses (Gulcin & Taslimi, 2018).
Applications in Diagnostics and Other Neurological Disorders
N-cyclopentylpiperidine-3-sulfonamide derivatives are also noted for their applications in diagnostic tools, including PET and MRI. Beyond their anticancer and antiviral properties, some sulfonamides are employed in treating neurological disorders and conditions like epilepsy. The diversity in their chemical structure and pharmacological effects opens up avenues for their application in various diagnostic and therapeutic contexts (Supuran, Scozzafava, & Casini, 2001).
Mechanism of Action
Mode of Action
Sulfonamides, including N-cyclopentylpiperidine-3-sulfonamide, are known to be competitive inhibitors of bacterial dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), interfering with the synthesis of folic acid in bacteria by preventing the incorporation of PABA into the folic acid molecule . This inhibition of folic acid synthesis affects the ability of bacteria to synthesize proteins and replicate .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the bacterial synthesis of folic acid. By inhibiting dihydropteroate synthetase, these drugs prevent the formation of dihydropteroic acid, a precursor to folic acid . This disrupts the synthesis of nucleic acids in bacteria, as folic acid is a necessary cofactor in the synthesis of purines and pyrimidines, which are building blocks of DNA .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed in the gastrointestinal tract and are distributed throughout all body tissues . They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by N-cyclopentylpiperidine-3-sulfonamide results in the inability of bacteria to synthesize necessary proteins and replicate. This leads to the cessation of growth of the bacterial colony, making sulfonamides bacteriostatic .
Action Environment
Environmental factors can influence the action of sulfonamides. For instance, sulfonamides are known to be more effective in an acidic environment, which enhances their solubility . Additionally, the presence of organic matter can reduce the bioavailability of sulfonamides, potentially reducing their efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopentylpiperidine-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14,10-6-3-7-11-8-10)12-9-4-1-2-5-9/h9-12H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZXLXZRNXWVNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CCCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylpiperidine-3-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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